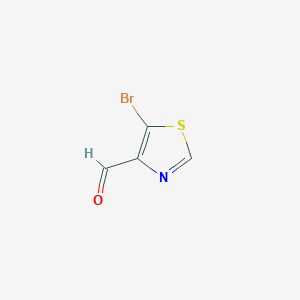![molecular formula C9H14N2O B6227591 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol CAS No. 1604325-14-5](/img/no-structure.png)
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is a chiral compound that features a pyridine ring attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine-4-carbaldehyde with ®-2-amino-1-propanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions with catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Major products formed from these reactions include ketones, piperidine derivatives, and various substituted amines .
Wissenschaftliche Forschungsanwendungen
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
(2S)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol: The enantiomer of the compound, which may exhibit different biological activities.
Pyridine derivatives: Compounds such as 2-(pyridin-4-yl)ethanol and 4-(pyridin-4-yl)butan-1-amine, which share structural similarities but differ in their functional groups.
Uniqueness
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and potential biological activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves the conversion of pyridine to the corresponding aldehyde, followed by reductive amination with propan-2-olamine to yield the final product.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Propan-2-olamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Pyridine is first oxidized to pyridine-4-carboxaldehyde using a suitable oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.", "The resulting aldehyde is then reacted with propan-2-olamine in the presence of hydrochloric acid to form the corresponding imine.", "The imine is reduced to the amine using sodium borohydride as the reducing agent.", "The final product is obtained by treating the amine with sodium hydroxide in ethanol to yield (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol." ] } | |
CAS-Nummer |
1604325-14-5 |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

